molecular formula C11H13NO B11761544 (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine

(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine

Cat. No.: B11761544
M. Wt: 175.23 g/mol
InChI Key: HEDFREPCAHJLOR-MNOVXSKESA-N
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Description

(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine is a complex organic compound characterized by its unique indeno-oxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indene derivatives with oxazine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and environmentally friendly solvents is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxazine derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indeno-oxazine compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with higher oxidation states, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse indeno-oxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create materials with specific characteristics, such as enhanced strength, flexibility, or conductivity.

Mechanism of Action

The mechanism of action of (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine include other indeno-oxazine derivatives and related heterocyclic compounds. Examples include:

  • Indeno[1,2-b][1,4]oxazine
  • Indeno[2,1-b][1,3]oxazine
  • Benzoxazines

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the unique arrangement of its functional groups. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine

InChI

InChI=1S/C11H13NO/c1-2-4-9-8(3-1)7-10-11(9)12-5-6-13-10/h1-4,10-12H,5-7H2/t10-,11+/m1/s1

InChI Key

HEDFREPCAHJLOR-MNOVXSKESA-N

Isomeric SMILES

C1CO[C@@H]2CC3=CC=CC=C3[C@@H]2N1

Canonical SMILES

C1COC2CC3=CC=CC=C3C2N1

Origin of Product

United States

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